Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate
Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate
D-Fructose-6-phosphate is a sugar intermediate of the glycolytic pathway formed by the isomerization of glucose-6-phosphate. It is in turn further phosphorylated to fructose-1,6-bisphosphate, which is one of the rate-limiting steps in glycolysis. Because cancer cells adopt glycolysis as a major source of metabolic energy production, this pathway has become a new target for cancer chemotherapy. D-Fructose-6-phophate can be used to help identify, differentiate, and characterize the enzymes in this process.
Brand Name:
Vulcanchem
CAS No.:
26177-86-6
VCID:
VC0162465
InChI:
InChI=1S/C6H13O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h3,5-8,10-11H,1-2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,5-,6-;;/m1../s1
SMILES:
[O-]CC([C@H]([C@@H]([C@@H](COP(O)(O)=O)O)O)[O-])=O.[Na+].[Na+]
Molecular Formula:
C6H11O9P • 2Na
Molecular Weight:
304.1 g/mol
Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate
CAS No.: 26177-86-6
Reference Standards
VCID: VC0162465
Molecular Formula: C6H11O9P • 2Na
Molecular Weight: 304.1 g/mol
CAS No. | 26177-86-6 |
---|---|
Product Name | Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate |
Molecular Formula | C6H11O9P • 2Na |
Molecular Weight | 304.1 g/mol |
IUPAC Name | disodium;[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] phosphate |
Standard InChI | InChI=1S/C6H13O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h3,5-8,10-11H,1-2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,5-,6-;;/m1../s1 |
Standard InChIKey | UNCUTLNWSBJTSG-CCXTYWFUSA-N |
Isomeric SMILES | C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |
SMILES | [O-]CC([C@H]([C@@H]([C@@H](COP(O)(O)=O)O)O)[O-])=O.[Na+].[Na+] |
Canonical SMILES | C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |
Description | D-Fructose-6-phosphate is a sugar intermediate of the glycolytic pathway formed by the isomerization of glucose-6-phosphate. It is in turn further phosphorylated to fructose-1,6-bisphosphate, which is one of the rate-limiting steps in glycolysis. Because cancer cells adopt glycolysis as a major source of metabolic energy production, this pathway has become a new target for cancer chemotherapy. D-Fructose-6-phophate can be used to help identify, differentiate, and characterize the enzymes in this process. |
Synonyms | Neuberg ester |
Reference | 1.Seo, M.,Kim, J.D.,Neau, D., et al. Structure-based development of small molecule PFKFB3 inhibitors: A framework for potential cancer therapeutic agents targeting the Warburg effect. PLoS One 6(9), 1-12 (2011). |
PubChem Compound | 117751 |
Last Modified | Nov 11 2021 |
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